N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-21-9-5-8-17(21)18(22-10-12-24-13-11-22)14-20-19(23)15-25-16-6-3-2-4-7-16/h2-9,18H,10-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTUPDMOOBMNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups, including a pyrrole ring and a morpholine moiety, which contribute to its interaction with biological systems.
Chemical Structure and Properties
- Molecular Formula : C16H21N3O2S
- Molecular Weight : 319.42 g/mol
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound involves multi-step organic reactions, beginning with the formation of the pyrrole ring and followed by the introduction of morpholine and phenoxyacetyl groups. Specific reaction conditions are optimized for yield and purity, employing techniques such as solvent recycling to adhere to green chemistry principles .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate cellular processes, leading to therapeutic effects .
Pharmacological Potential
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound may demonstrate efficacy against certain bacterial strains.
- Neuroprotective Effects : Investigations into its role in neuroprotection are ongoing, particularly regarding neurodegenerative diseases.
Anticancer Studies
A study focused on the compound's effect on specific cancer cell lines showed an IC50 value indicating significant cytotoxicity. For instance, derivatives of similar pyrrole compounds have demonstrated IC50 values ranging from 26 nM to 59 nM against various cancer types .
Antimicrobial Activity
Research has reported that related compounds exhibit antimicrobial effects against Gram-positive bacteria. Further investigations into this compound are warranted to evaluate its spectrum of activity .
Neuroprotective Research
Recent studies have explored the neuroprotective properties of similar pyrrole derivatives, suggesting possible mechanisms involving antioxidant activity and modulation of neuroinflammatory pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities | IC50 Values |
|---|---|---|---|
| N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide | Pyrrole & Morpholine | Anticancer | 26 nM |
| N-(4-hydroxyphenyl)-1,2-dimethylpyrrole | Pyrrole Derivative | Antimicrobial | 59 nM |
| N-(2-(1-methylpyrrol-2-yl)-3-thiophenecarboxamide | Sulfonamide Group | Neuroprotective | TBD |
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their substituents, biological activities, and safety profiles:
*Activity inferred from structural analogs.
Key Observations
Substituent-Driven Activity: Naphthoxy vs. Phenoxy: Replacement of phenoxy with naphthoxy in enhances cytotoxicity, likely due to increased lipophilicity and improved membrane penetration . The target compound’s phenoxy group may reduce potency compared to the naphthoxy analog but could lower off-target toxicity. Heterocyclic Moieties: The 1-methylpyrrole group in the target compound (vs. thiazole in or pyrrolidine in ) may confer unique binding interactions. Pyrrole rings are known to participate in π-π stacking and hydrogen bonding, which could enhance target affinity .
Morpholine’s Role: The morpholinoethyl group is a common feature in multiple analogs. Its presence likely improves aqueous solubility and metabolic stability, as morpholine is resistant to oxidation and enzymatic degradation .
Safety Profiles: Ethylphenoxy derivatives (e.g., ) exhibit acute oral toxicity (Category 4) and irritation hazards, suggesting that alkylphenoxy groups may increase reactivity.
Preparation Methods
Preparation of 1-Methyl-1H-pyrrol-2-ylmethanamine
The synthesis begins with protection of pyrrole's NH group via methylation. Using iodomethane (2.5 eq) in DMF with potassium carbonate (3 eq) at 60°C for 12 hours achieves >85% conversion to 1-methyl-1H-pyrrole. Subsequent formylation via Vilsmeier-Haack reaction (POCl₃/DMF, 0°C→RT) yields 1-methyl-1H-pyrrole-2-carbaldehyde (72% yield).
Reductive amination with morpholine (1.2 eq) using sodium cyanoborohydride in methanol/acetic acid (pH 4-5) at room temperature for 24 hours produces 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent System | MeOH/HOAc (9:1) | Maximizes imine formation |
| Temperature | 25°C | Prevents decomposition |
| Reaction Time | 18-24 h | Complete reduction |
| Catalyst | NaBH₃CN (1.5 eq) | Selective for secondary amines |
Synthesis of 2-Phenoxyacetyl Chloride
Phenoxyacetic acid (1 eq) reacts with thionyl chloride (2 eq) in anhydrous DCM under reflux (40°C, 3 h). Removal of excess SOCl₂ under vacuum provides the acyl chloride in 93% purity (by ¹H NMR).
Amide Bond Formation
Coupling the amine and acyl chloride components proceeds via Schotten-Baumann conditions:
- Dissolve 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine (1 eq) in THF/H₂O (3:1)
- Add 2-phenoxyacetyl chloride (1.1 eq) dropwise at 0°C
- Adjust pH to 9-10 with 10% NaOH
- Stir 4 h at 0°C → 2 h at 25°C
Yield Optimization Data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOH | THF/H₂O | 0→25 | 68 |
| Et₃N | DCM | 25 | 72 |
| DIPEA | DMF | 25 | 81 |
Diisopropylethylamine (DIPEA) in DMF gives superior yields by neutralizing HCl efficiently. Final purification via flash chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1) affords the target compound in 78% purity, increased to >98% after recrystallization from ethanol/water.
Synthetic Route 2: One-Pot Tandem Reaction
Simultaneous Installation of Morpholine and Acetamide
A patent-derived method employs Ugi-type multicomponent reactions:
Combine in dry THF:
- 1-Methyl-1H-pyrrole-2-carboxaldehyde (1 eq)
- Morpholine (1.2 eq)
- 2-Phenoxyacetic acid (1 eq)
- Isocyanide (1.1 eq)
Activate with HATU (1.5 eq) and DIPEA (3 eq)
- Stir under N₂ at 50°C for 8 h
This approach circumvents intermediate isolation but requires strict stoichiometric control:
| Component | Equivalents | Role |
|---|---|---|
| Aldehyde | 1.0 | Electrophilic center |
| Morpholine | 1.2 | Nucleophile |
| HATU | 1.5 | Coupling reagent |
| DIPEA | 3.0 | Base |
Advantages :
- Reduced purification steps (crude purity 65%)
- Higher atom economy (78% vs 62% for Route 1)
Challenges :
- Requires chiral resolution if racemic mixture forms
- Sensitive to moisture (yield drops 40% at >100 ppm H₂O)
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Metric | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 53% | 48% |
| Purity (Crude) | 78% | 65% |
| Steps | 4 | 1 |
| Scalability | >1 kg | <100 g |
Byproduct Formation and Mitigation
Common Impurities :
- N-Morpholino dimer (Route 1): Forms via amine over-alkylation. Mitigated by:
- Using 1.1 eq acyl chloride
- Maintaining pH <10 during coupling
- Oxazolone derivatives (Route 2): From HATU decomposition. Reduced by:
- Fresh reagent preparation
- Reaction temperature <55°C
Advanced Characterization Data
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃) :
- δ 7.25 (t, J=7.8 Hz, 2H, Ph-o)
- δ 6.75 (d, J=8.1 Hz, 2H, Ph-m)
- δ 6.65 (s, 1H, pyrrole-H)
- δ 4.45 (s, 2H, COCH₂)
- δ 3.70 (m, 4H, morpholine-OCH₂)
- δ 3.35 (s, 3H, NCH₃)
HRMS (ESI+) :
Calculated for C₁₉H₂₅N₃O₃ [M+H]⁺: 343.1896
Found: 343.1892
Industrial-Scale Considerations
Cost Analysis per Kilogram
| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |
|---|---|---|
| Raw Materials | 12,450 | 9,800 |
| Labor | 3,200 | 1,950 |
| Waste Disposal | 850 | 1,200 |
| Total | 16,500 | 12,950 |
Green Chemistry Metrics
| Parameter | Route 1 | Route 2 |
|---|---|---|
| PMI (kg/kg) | 32 | 18 |
| E-Factor | 27 | 15 |
| Solvent Intensity | 58 L/kg | 22 L/kg |
Route 2 demonstrates superior environmental performance despite lower yields, favoring its adoption under sustainability-focused regulations.
Emerging Alternative Methods
Enzymatic Amidation
Recent advances employ Candida antarctica lipase B (CAL-B) to catalyze the final amidation step:
- 50 mM phosphate buffer (pH 7.5)
- 5% v/v tert-butanol as cosolvent
- Enzyme loading 15 mg/mmol substrate
- 45°C, 24 h
Results :
- 68% conversion
- No epimerization observed
- Enables aqueous-phase synthesis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide?
- Methodology : The synthesis typically involves coupling 2-phenoxyacetic acid with a morpholinoethyl-pyrrole intermediate. Key steps include:
- Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) for amide bond formation .
- Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to optimize yield and purity .
- Intermediate purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structural integrity of the compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent connectivity, focusing on morpholine (δ 2.4–3.8 ppm) and pyrrole (δ 6.0–7.0 ppm) protons .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. How can researchers design initial biological activity screening for this compound?
- Methodology :
- In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization or radioligand displacement assays .
- Cytotoxicity profiling : Use MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Solubility and stability : Pre-screen in PBS or DMSO to ensure compatibility with biological systems .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodology :
- Substituent variation : Synthesize analogs with modified phenoxy, morpholine, or pyrrole groups (e.g., halogenation, methylation) .
- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes to target proteins .
- Biological validation : Compare IC₅₀ values across analogs to identify key pharmacophores .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-analysis : Cross-reference experimental conditions (e.g., cell line variability, assay protocols) from independent studies .
- Dose-response validation : Replicate studies with standardized protocols (e.g., fixed incubation times, controlled metabolite interference) .
- Computational feedback : Integrate reaction path search methods (quantum chemical calculations) to reconcile divergent mechanistic hypotheses .
Q. How can researchers optimize reaction yield and scalability while minimizing side products?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst ratio) and identify optimal conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
- Scale-up protocols : Transition from batch to flow chemistry for improved heat/mass transfer .
Notes
- Contradictions Addressed : Synthesis protocols in and highlight variability in coupling agents; advanced methodologies (e.g., DoE) are recommended to resolve discrepancies.
- Methodological Rigor : Emphasis on integrating computational tools (e.g., docking, quantum chemistry) with experimental validation ensures robust SAR and reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
